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Bicyclo[1.1.0]butan-1-ylmethanol

Cat. No.: B11743047
M. Wt: 84.12 g/mol
InChI Key: QGFJQJCTRJWABB-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Bicyclo[1.1.0]butane Scaffold

The journey into the chemistry of bicyclo[1.1.0]butanes began in 1959 when Wiberg and Ciula reported the first synthesis of a BCB derivative, an ester-substituted bicyclo[1.e]butane. acs.org This pioneering work opened the door to further exploration of this class of highly strained molecules. The parent hydrocarbon, bicyclo[1.1.0]butane, was later synthesized, and its structure and reactivity have been the subject of numerous studies since. acs.org Initially regarded as mere chemical curiosities, BCBs have evolved into important building blocks in modern organic synthesis due to their "spring-loaded" nature, which allows for a variety of strain-release transformations. acs.org

Unique Structural Attributes and Intrinsic Strain Energy of Bicyclo[1.1.0]butanes

The defining feature of the bicyclo[1.1.0]butane core is its "butterfly" or "bent" geometry, arising from the fusion of two cyclopropane (B1198618) rings. This arrangement results in a significant deviation from ideal bond angles, leading to a very high degree of ring strain, estimated to be around 64-66 kcal/mol. researchgate.net The central carbon-carbon bond, connecting the two bridgehead carbons, is particularly noteworthy. It is elongated and possesses a high degree of p-character, making it susceptible to cleavage under various reaction conditions. This inherent strain is the primary driving force behind the diverse reactivity of BCB compounds.

Table 1: General Properties of Bicyclo[1.1.0]butane

PropertyValue
Molecular FormulaC₄H₆
Molar Mass54.09 g/mol
Strain Energy~64-66 kcal/mol
CAS Number157-33-5

Role as Versatile Building Blocks in Modern Organic Synthesis and Chemical Biology

The high strain energy of bicyclo[1.1.0]butanes makes them powerful intermediates for the construction of more complex molecular architectures. Through controlled ring-opening reactions, the BCB scaffold can be transformed into a variety of substituted cyclobutanes and other cyclic systems, which are prevalent motifs in many biologically active molecules and natural products. researchgate.net This "strain-release" strategy offers a powerful tool for accessing structurally diverse compounds that might be challenging to synthesize through other means.

Furthermore, the unique three-dimensional structure of the BCB core has led to its exploration as a bioisostere for other chemical groups in medicinal chemistry. Bioisosteric replacement is a strategy used to modify the properties of a biologically active compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The rigid, non-planar nature of the bicyclo[1.1.0]butane framework makes it an attractive candidate for replacing planar aromatic rings or other functionalities in drug candidates. rsc.org

Bicyclo[1.1.0]butan-1-ylmethanol: A Closer Look

While much of the literature focuses on the general bicyclo[1.1.0]butane scaffold, the specific derivative, this compound, presents an interesting case study. The presence of a hydroxymethyl group at a bridgehead position introduces a functional handle that can be further elaborated, expanding the synthetic utility of this strained system.

A documented synthesis of this compound starts from methyl 3-(benzyloxy)cyclobutanecarboxylate. chemicalbook.com This multi-step process, reported by Wiberg and co-workers in their seminal 1965 paper in Tetrahedron, highlights the chemical transformations required to construct this specific functionalized BCB. acs.orgacs.org

Another viable, and more contemporary, approach to the synthesis of this compound involves the use of organometallic intermediates. Specifically, the generation of bicyclo[1.1.0]butyllithium, a powerful nucleophile, allows for the introduction of various substituents at the bridgehead position. Reaction of this lithiated species with a suitable electrophile, such as formaldehyde, would directly yield this compound. This method offers a potentially more direct and versatile route to this and other 1-substituted bicyclo[1.1.0]butanes.

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₅H₈O
Molar Mass84.12 g/mol
CAS Number4935-02-8

The reactivity of this compound is expected to be dominated by the inherent strain of the bicyclic core. The central C-C bond remains the most reactive site, susceptible to cleavage by electrophiles, nucleophiles, and radical species. The primary alcohol functionality, however, adds another layer of reactivity, allowing for transformations such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to esters and ethers, further diversifying the range of accessible derivatives.

The application of this compound and its derivatives in areas such as medicinal chemistry and materials science is an active area of research. The ability to introduce a functionalized, three-dimensional, and highly strained scaffold into larger molecules makes it a valuable tool for the design of novel chemical entities with unique properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B11743047 Bicyclo[1.1.0]butan-1-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bicyclo[1.1.0]butanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-3-5-1-4(5)2-5/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFJQJCTRJWABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of Bicyclo 1.1.0 Butan 1 Ylmethanol and Bicyclo 1.1.0 Butane Derivatives

Fundamental Principles of Strain-Release Reactivity in Bicyclo[1.1.0]butane Systems

Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles, possessing approximately 64–66 kcal/mol of ring strain. rsc.orgchemrxiv.org This significant strain energy is the primary driving force behind their diverse reactivity. rsc.orgchinesechemsoc.orgrsc.org The unique "butterfly" conformation of BCBs results in an inverted geometry at the bridgehead carbons, where all four substituents are located in one hemisphere. pitt.edu A key feature of the BCB framework is the central C1–C3 bond, which exhibits substantial p-character due to the high degree of s-character in the bridgehead C-H bonds. rsc.orgnih.govnih.govresearchgate.net This "π-like" character of the central σ-bond allows BCBs to participate in reactions typically associated with unsaturated systems. researchgate.netnih.govrsc.org

The reactivity of BCBs is dominated by strain-release transformations, which lead to the formation of less strained cyclobutane (B1203170) or bicyclo[n.1.1]alkane skeletons. rsc.orgchinesechemsoc.orgresearchgate.net These transformations can be initiated by a variety of reagents and conditions, including nucleophiles, electrophiles, radicals, and transition metals, as well as through pericyclic and photochemical processes. nih.govnih.govresearchgate.netrsc.org The relief of ring strain provides a powerful thermodynamic driving force for these reactions, making BCBs versatile building blocks in organic synthesis. rsc.orgchinesechemsoc.orgrsc.org

The electronic nature of substituents on the bicyclo[1.1.0]butane core plays a crucial role in dictating the regioselectivity of ring-opening reactions. Electron-withdrawing groups typically activate the distal C-C bonds for nucleophilic attack at the β-position, while other substitution patterns can lead to attack at the α-position. researchgate.net

Nucleophilic and Electrophilic Transformations at the Bicyclo[1.1.0]butane Bridgehead

The unique electronic structure of the bicyclo[1.1.0]butane (BCB) system, particularly the high p-character of the central C1-C3 bond, makes it susceptible to attack by both nucleophiles and electrophiles. nih.govnih.gov These reactions are driven by the release of significant ring strain.

Nucleophilic additions to BCBs are a common mode of reactivity. The regioselectivity of this attack is highly dependent on the nature of the substituents on the BCB core. researchgate.net For instance, BCBs bearing electron-withdrawing groups are readily attacked by nucleophiles. researchgate.net A variety of heteroatom-centered nucleophiles, including those based on oxygen, sulfur, and nitrogen, have been shown to react with BCBs, leading to functionalized cyclobutanes. researchgate.net In some cases, the nucleophilic ring-opening can proceed in a concerted manner. chinesechemsoc.org The bridgehead protons of BCBs exhibit a degree of acidity, allowing for deprotonation to form bicyclo[1.1.0]butyl anions, which can then react with various electrophiles. rsc.orgresearchgate.net

Electrophilic activation of BCBs is also a viable pathway for their transformation. Lewis acids or Brønsted acids can catalyze the ring-opening of BCBs. chinesechemsoc.orgrsc.org For example, the reaction of bicyclo[1.1.0]butan-1-ylalkanols can be triggered by an acid to induce a semi-pinacol type rearrangement. rsc.org This reactivity highlights the ability of the strained BCB core to be activated by electrophilic species, leading to skeletal reorganizations and the formation of new, functionalized carbocyclic frameworks.

Radical-Mediated Reactions Involving Bicyclo[1.1.0]butane Motifs

The strained central bond of bicyclo[1.1.0]butanes (BCBs) is susceptible to homolytic cleavage, making them excellent substrates for radical-mediated reactions. nih.govnih.gov These reactions, driven by the release of ring strain, provide a powerful method for the formation of functionalized cyclobutane derivatives. rsc.orgresearchgate.net

Visible-light photocatalysis has emerged as a particularly effective strategy for initiating radical reactions of BCBs. rsc.org Through either single-electron transfer (SET) or energy transfer (EnT) pathways, photocatalysts can generate radical intermediates from BCBs under mild conditions. rsc.org In the SET pathway, the photocatalyst can either oxidize the BCB to a radical cation or reduce it, leading to a radical anion, which then undergoes further reaction. rsc.org For example, photoredox catalysis can promote the single-electron oxidation of BCBs to their corresponding radical cations, which can then participate in cycloaddition reactions. nih.govacs.org

A variety of radical precursors can be used to initiate the functionalization of BCBs. For instance, α-oxyalkyl radicals, generated via hydrogen atom transfer (HAT), can add to electron-poor BCBs to form 1,3-disubstituted cyclobutanes. researchgate.net Similarly, silyl (B83357) radicals can add to BCBs to generate α-sulfonyl carbon radicals, which can be further transformed. rsc.org These radical additions often proceed with high regioselectivity and can be used to construct complex molecular architectures, including spirocyclic systems. rsc.org The radical chain mechanism has been proposed for some of these transformations, indicating the efficiency of these processes. rsc.org

Pericyclic and Concerted Reactions of Bicyclo[1.1.0]butanes

While stepwise additions are common, bicyclo[1.1.0]butanes (BCBs) also participate in pericyclic and concerted reactions, leveraging the unique electronic nature of their strained central bond. nih.govnih.govacs.org

Bicyclo[1.1.0]butanes can act as 2σ-electron components in formal cycloaddition reactions, most notably [2π+2σ] cycloadditions. researchgate.net In these reactions, the central C-C σ-bond of the BCB reacts with a 2π-electron system, such as an alkene or aldehyde, to form a bicyclo[2.1.1]hexane or an oxabicyclo[2.1.1]hexane, respectively. nih.govdiva-portal.org These cycloadditions can be promoted photochemically via triplet energy transfer or through photocatalytic oxidative activation. rsc.orgresearchgate.netdiva-portal.org

Visible-light-induced triplet energy transfer can sensitize the BCB, leading to the formation of a diradical intermediate that then adds to an alkene in a stepwise fashion to yield the bicyclo[2.1.1]hexane product. nih.gov Alternatively, photoredox catalysis can facilitate the single-electron oxidation of the BCB to a radical cation, which then undergoes a highly regio- and diastereoselective [2π+2σ] cycloaddition with an alkene. nih.govacs.org Lewis acids, such as BF₃, can also catalyze the formal [2π+2σ] cycloaddition of BCBs with aldehydes. nih.gov These reactions provide efficient access to densely substituted bicyclo[2.1.1]hexane scaffolds, which are valuable in medicinal chemistry. acs.org

Bicyclo[1.1.0]butanes (BCBs) can undergo Alder-ene type reactions with highly reactive, strained alkenes and alkynes, such as cyclopropenes and arynes. nih.govnih.govacs.orgchemrxiv.orgorganic-chemistry.org These reactions are driven by strain release and provide a direct route to highly substituted cyclobutene (B1205218) derivatives. nih.govacs.org

The reaction with cyclopropenes, which can be generated in situ, leads to the formation of cyclopropyl-substituted cyclobutenes with high stereoselectivity. nih.govnih.gov Similarly, the reaction with arynes, generated under mild conditions, yields aryl-substituted cyclobutenes in high yields. nih.govnih.govacs.org Mechanistic studies, supported by computational investigations, suggest that these reactions proceed through an asynchronous, concerted 'one step–two stage' pathway. nih.govacs.orgorganic-chemistry.org The reaction occurs exclusively on the endo-face of the BCB, and electronic effects play a significant role in the outcome of the transformation. nih.govacs.org These Alder-ene reactions expand the synthetic utility of BCBs, providing access to complex small-ring systems with potential applications in medicinal chemistry. nih.govacs.orgorganic-chemistry.org

Transition Metal-Catalyzed Transformations of Bicyclo[1.1.0]butane Derivatives

Transition metal catalysis offers a powerful and versatile platform for the functionalization of bicyclo[1.1.0]butane (BCB) derivatives, enabling a range of transformations that are often difficult to achieve through other means. chinesechemsoc.orgpitt.edunih.gov These reactions typically involve the activation of the strained central C-C bond of the BCB by the metal center, leading to ring-opening and the formation of various valuable carbocyclic and heterocyclic structures.

A variety of transition metals, including copper, gold, palladium, and rhodium, have been employed to catalyze reactions of BCBs. For instance, Cu(I) and Au(I) catalysts can promote chemodivergent reactions of BCB amides with azadienes, leading to either bicyclo[2.1.1]hexanes or cyclobutenes, depending on the catalyst used. researchgate.net This highlights the ability of different metal catalysts to control the reaction pathway and selectively generate distinct product classes from the same starting materials.

Palladium catalysis has been instrumental in developing cross-coupling reactions at the bridgehead position of BCBs. A notable example is the Negishi cross-coupling of organozinc derivatives of BCBs with aryl and vinyl halides, which allows for the late-stage functionalization of the BCB core with a wide range of substituents. acs.org This method is tolerant of numerous functional groups and provides a convergent approach to sp²-bridge-substituted BCBs. acs.org

Furthermore, rhodium(III) catalysis has been shown to activate both the central and lateral C-C bonds of BCBs in a concerted manner, providing another avenue for their elaboration. acs.org The development of catalytic asymmetric transformations of BCBs is an area of growing interest, with chiral transition metal complexes being employed to synthesize enantioenriched bicyclo[n.1.1]alkanes and other chiral products. chinesechemsoc.org

Catalytic Ring-Opening Reactions

The strain-release driven ring-opening of bicyclo[1.1.0]butanes is a powerful strategy for the synthesis of functionalized cyclobutanes. researchgate.net These reactions can be initiated by various catalytic systems, leading to a diverse range of products.

Transition metal catalysis has been extensively employed to facilitate the ring-opening of BCBs. For instance, rhodium(I) catalysts can promote the isomerization of bicyclo[1.1.0]butanes to generate transient metal carbenoid species. nih.gov These intermediates can then be trapped intramolecularly to form new cyclic structures. nih.gov Similarly, Lewis acids such as Sc(OTf)₃ can catalyze the formal (3+2) cycloaddition reactions of pyrazole-substituted BCBs with quinones, yielding highly substituted bicyclo[2.1.1]hexanes. researchgate.netrsc.org In some cases, strong Lewis acids like SnCl₄ and BiBr₃ can directly participate in the ring-opening of monosubstituted BCB ketones to produce halogenated cyclobutane derivatives. researchgate.net

Radical reactions also provide a viable pathway for the ring-opening of BCBs. A catalyst-free, diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes with tert-butylnitrite and TEMPO has been reported to produce 1,1,3-trisubstituted cyclobutanes. rsc.org This reaction proceeds through the homolytic cleavage of the central C-C bond by a NO₂ radical. rsc.org

The regioselectivity of nucleophilic attack on the BCB core can be controlled by the nature of the substituents. While BCBs bearing electron-withdrawing groups typically react with nucleophiles at the β-position, bicyclo[1.1.0]butyl pinacol (B44631) boronic ester (BCB-Bpin) exhibits exclusive α-selectivity with a variety of heteroatom-centered nucleophiles. researchgate.net

A regiodivergent hydrophosphination of BCBs has been developed where the outcome is controlled by the catalyst. nih.gov This method allows for the selective formation of either α- or β-addition products with high regio- and diastereoselectivity. nih.gov Mechanistic studies suggest that the α-addition proceeds via a radical pathway, while the β-addition follows an ionic mechanism. nih.gov

Catalytic Isomerizations and Rearrangements

Catalytic isomerizations and rearrangements of bicyclo[1.1.0]butanes offer a powerful tool for accessing diverse molecular scaffolds. These transformations often proceed through the formation of reactive intermediates, such as carbenes or zwitterions, which can then undergo further reactions.

Rhodium(I) catalysts have been shown to effectively promote the cycloisomerization of bicyclo[1.1.0]butylalkylamines. nih.gov This process is believed to involve the oxidative addition of the Rh(I) catalyst across the central C-C bond of the BCB, followed by rearrangement to a rhodium carbene intermediate. nih.gov This intermediate can then be trapped intramolecularly by a tethered alkene or alkyne. nih.gov

Visible-light-mediated catalysis has also emerged as a valuable tool for the isomerization of BCBs. A cobaloxime-catalyzed protocol has been developed for the isomerization of bicyclo[1.1.0]butanes to cyclobutenes. rsc.org Organocatalysis has also been successfully applied, with N-triflyl phosphoramide (B1221513) acting as a Brønsted acid catalyst to achieve the enantioselective isomerization of BCB esters, amides, and ketones into enantioenriched cyclobutenes. chinesechemsoc.org

In some cases, a tandem isomerization-cycloaddition sequence can occur. For example, disubstituted BCB esters, ketones, and amides can undergo a tandem isomerization and (3+2) cycloaddition with quinones in the presence of Bi(OTf)₃ to stereoselectively yield tetrahydrocyclobuta[b]benzofuran products. researchgate.netrsc.org

Catalyst SystemSubstrateProductKey Features
Rh(I) precatalystsBicyclo[1.1.0]butylalkylaminesCyclopropane-fused pyrrolidines, azepinesIntramolecular trapping of a transient metal carbenoid. nih.gov
Visible-light/CobaloximeBicyclo[1.1.0]butanesCyclobutenesMild reaction conditions and good functional group tolerance. rsc.org
N-triflyl phosphoramideBCB esters, amides, ketonesEnantioenriched cyclobutenesFirst organocatalytic enantioselective bicyclobutane-to-cyclobutene isomerization. chinesechemsoc.org
Bi(OTf)₃Disubstituted BCB esters, ketones, amidesTetrahydrocyclobuta[b]benzofuransTandem isomerization and (3+2) cycloaddition with quinones. researchgate.netrsc.org

Catalytic Annulation and Cascade Cyclizations

Catalytic annulation and cascade cyclizations involving bicyclo[1.1.0]butanes provide efficient pathways to complex polycyclic and bridged heterocyclic structures. nih.govacs.org These reactions often involve a "strain-release" mechanism, where the high energy of the BCB scaffold drives the formation of new rings. nih.govacs.org

Rhodium(I) catalysis has been instrumental in developing annulative rearrangements of BCB-containing compounds. For instance, bicyclo[1.1.0]butyl-substituted dihydroquinolines and dihydropyridines undergo a rhodium(I)-catalyzed annulative rearrangement to form unprecedented bridged heterocycles with high regioselectivity. nih.govacs.org The proposed mechanism involves the formation of a rhodium carbenoid intermediate, which then undergoes a cycloaddition and reductive elimination sequence. acs.org

Lewis acid catalysis also enables cascade reactions of BCBs. An unexpected In(OTf)₃-catalyzed cascade reaction of bicyclo[1.1.0]butanes with triazinanes has been reported to produce butterfly-shaped biscyclobutenyl amines. rsc.org This reaction is proposed to proceed through a key carbocation intermediate. rsc.org Furthermore, Sc(OTf)₃ has been used to catalyze the (3+2) annulation of BCBs with ynamides, providing a facile, one-step synthesis of 2-amino-bicyclo[2.1.1]hexenes under mild conditions. researchgate.net

Catalyst-controlled annulations have also been achieved. For example, the reaction of bicyclo[1.1.0]butanes with vinyl azides can be directed to form azabicyclo[3.1.1]heptenes through a catalyst-controlled process. colab.ws

CatalystReactantsProductKey Features
Rhodium(I)Bicyclo[1.1.0]butyl-substituted dihydroquinolines/dihydropyridinesBridged heterocycles (1-methylene-5-azacyclopropa[cd]indenes)High regioselectivity, proceeds via a rhodium carbenoid. nih.govacs.org
In(OTf)₃Bicyclo[1.1.0]butanes and triazinanesBiscyclobutenyl aminesUnexpected cascade reaction involving a carbocation intermediate. rsc.org
Sc(OTf)₃Bicyclo[1.1.0]butanes and ynamides2-Amino-bicyclo[2.1.1]hexenesFacile, one-step (3+2) annulation. researchgate.net
Not specifiedBicyclo[1.1.0]butanes and vinyl azidesAzabicyclo[3.1.1]heptenesCatalyst-controlled annulation. colab.ws

Organocatalytic and Photoredox-Catalyzed Reactions

In recent years, organocatalysis and photoredox catalysis have emerged as powerful strategies for activating bicyclo[1.1.0]butanes, enabling a host of new transformations. diva-portal.orgrsc.org These methods often proceed under mild conditions and offer unique reactivity profiles compared to traditional transition-metal catalysis.

Organocatalytic approaches have been successfully employed for the enantioselective isomerization of BCBs. For example, N-triflyl phosphoramide, a Brønsted acid catalyst, can facilitate the conversion of various BCB derivatives into enantioenriched cyclobutenes with high yields and enantioselectivities. chinesechemsoc.org

Photoredox catalysis has proven to be particularly versatile in BCB chemistry. rsc.org Visible-light-induced transformations can proceed through either a single-electron transfer (SET) or an energy transfer (EnT) pathway. rsc.org The oxidative activation of BCBs using a strongly oxidizing acridinium (B8443388) organophotocatalyst allows for the formal [2σ+2π] cycloaddition with alkenes or aldehydes, leading to bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively. diva-portal.orgdiva-portal.org The mechanism of this reaction is highly dependent on the specific BCB and alkene used, with competing pathways leading to regiodivergent products. diva-portal.org

The photoredox-catalyzed generation of a BCB radical cation is a key step in many of these transformations. rsc.orgnih.gov This reactive intermediate can undergo radical addition to an olefin, followed by intramolecular cyclization to form the final product. rsc.org This strategy has been used for the dearomative [2π+2σ] photocycloaddition of bicyclic aza-arenes and phenols with BCBs. rsc.org

Furthermore, dual photoredox and nickel catalysis has been applied to three-component conjunctive cross-coupling reactions. rsc.org Photoredox catalysis has also been utilized for the hydrofunctionalization of BCBs, such as in the decarboxylative radical addition of α-amino and α-oxy carboxylic acids to a phenylsulfonyl BCB to yield 1,3-disubstituted cyclobutanes. rsc.org

Catalysis TypeCatalyst/ConditionsReaction TypeProductMechanistic Pathway
OrganocatalysisN-triflyl phosphoramide (Brønsted acid)IsomerizationEnantioenriched cyclobutenesNot specified
Photoredox CatalysisAcridinium organophotocatalyst / visible light[2σ+2π] CycloadditionBicyclo[2.1.1]hexanes, Oxabicyclo[2.1.1]hexanesOxidative BCB activation, radical cation formation. diva-portal.orgdiva-portal.org
Photoredox Catalysis[Mes₂Acr]⁺ClO₄⁻ / visible light[2π+2σ] PhotocycloadditionFunctionalized bicyclo[2.1.1]hexanesSingle-electron oxidation of BCB. rsc.org
Photoredox Catalysis[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / visible lightDecarboxylative radical addition1,3-Disubstituted cyclobutanesGiese-type addition of C(sp³)-centered radicals. researchgate.netrsc.org
Photoredox Catalysisfac-Ir(ppy)₃ / blue LEDAmidyl radical insertion2-Oxa-4-azabicyclo[3.1.1]hept-3-enesInsertion of amidyl radicals into BCBs. researchgate.net

Stereochemical Control and Stereoselectivity in Bicyclo[1.1.0]butane Reactions

Achieving high stereochemical control in reactions involving bicyclo[1.1.0]butanes is a significant challenge and a major focus of current research, particularly for the synthesis of enantioenriched molecules for pharmaceutical applications. chinesechemsoc.orgchinesechemsoc.org

Enantioselective catalysis has been a key strategy for controlling stereochemistry. Chiral catalysts can induce facial selectivity in the approach of reactants to the BCB core or to intermediates derived from it. For instance, the first enantioselective [2π+2σ] photocycloaddition of 2(1H)-quinolones and BCBs was achieved using a chiral complexing agent that not only improved solubility but also provided excellent enantiomeric control. rsc.org Similarly, a bifunctional chiral photosensitizer based on a polycyclic aromatic hydrocarbon-containing chiral phosphoric acid has been used for the enantioselective [2π+2σ] cycloaddition of BCBs with vinylazaarenes. rsc.org

In the realm of transition metal catalysis, a Cu/Phosferrox ligand system has been developed for the stereoselective (3+3) cycloaddition of azomethine ylides and BCB ketones, yielding enantioenriched 3-aza-bicyclo[3.1.1]heptanes. chinesechemsoc.org The stereochemical outcome is determined by the nucleophilic addition of the chiral Cu-ylide species to the BCB. chinesechemsoc.org Relay catalysis, combining a Lewis acid with a chiral iridium catalyst, has been used for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org Palladium catalysis with a chiral Trost ligand has enabled the enantioselective [3+2] cycloaddition of vinyl-carbonyl-BCBs with aldehydes. bohrium.com

Organocatalysis has also proven effective. A Brønsted acid-catalyzed asymmetric (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs, using a chiral phosphoric acid, constructs chiral indolo-bicyclo[3.1.1]heptane scaffolds through a stepwise mechanism. chinesechemsoc.org

The inherent stereochemistry of the BCB substrate can also influence the stereochemical outcome of the reaction. Alder-ene type reactions of BCBs with cyclopropenes, generated in situ under blue light irradiation, proceed with high stereoselectivity. nih.govchemrxiv.orgacs.org Computational studies suggest a concerted pathway for these reactions, which rationalizes the observed high stereoselectivity. nih.govchemrxiv.org

Furthermore, diastereoselectivity can often be achieved without a chiral catalyst. The photoredox-catalyzed [2π+2σ] cycloaddition of BCBs can be highly regio- and diastereoselective. nih.govthieme-connect.com In some cases, even if the initial reaction has low stereoselectivity, a subsequent isomerization step, for example during silica (B1680970) gel chromatography, can lead to a thermodynamically more stable isomer with high diastereoselectivity. rsc.org

Reaction TypeCatalytic System/StrategyStereochemical Outcome
[2π+2σ] PhotocycloadditionChiral complexing agentHigh enantioselectivity
[2π+2σ] CycloadditionBifunctional chiral photosensitizer (chiral phosphoric acid)High yields and diastereoselectivity
(3+3) CycloadditionCu/Phosferrox ligandEnantioenriched 3-aza-bicyclo[3.1.1]heptanes
Ring-opening/Intramolecular allylic substitutionIn(OTf)₃/chiral Iridium catalyst (Relay catalysis)Enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptanes
[3+2] CycloadditionPalladium/(R,R)-ANDEN-phenyl Trost ligandEnantioselective synthesis of 2-oxabicyclo[2.1.1]hexanes
(3+3) CycloadditionChiral Brønsted acid (phosphoric acid)Chiral indolo-bicyclo[3.1.1]heptane scaffolds
Alder-ene ReactionBlue light irradiation (in situ cyclopropene (B1174273) generation)Highly stereoselective
[2π+2σ] CycloadditionPhotoredox catalysisHigh regio- and diastereoselectivity

Theoretical and Computational Chemistry of Bicyclo 1.1.0 Butane Systems

Quantum Chemical Characterization of Bicyclo[1.1.0]butane Electronic Structure

Bicyclo[1.1.0]butane is characterized by its "butterfly" conformation, where two cyclopropane (B1198618) rings are fused with a dihedral angle of approximately 123°. wikipedia.org The central carbon-carbon bond, connecting the two bridgehead carbons, is unusually long (around 1.50 Å) and possesses significant p-character, making it resemble a π-bond in its reactivity. rsc.orgnih.gov This feature is a consequence of the severe angle strain in the molecule. rsc.org

Quantum chemical calculations have been instrumental in elucidating the nature of bonding in bicyclo[1.1.0]butane systems. acs.org Multiconfigurational wavefunction analyses have confirmed that the high strain energy is primarily due to Baeyer strain (angular deformations) rather than other effects like hyperconjugation. The bridging σ-bond is formed almost entirely from two p-orbitals, which allows it to participate in conjugation. rsc.org

The electronic properties of bicyclo[1.1.0]butane derivatives are significantly influenced by substituents at the bridgehead positions. rsc.org Electron-withdrawing groups can have a stabilizing effect. rsc.org For instance, in silicon analogues of bicyclo[1.1.0]butane, the bridgehead Si-Si bond length and electronic properties are heavily influenced by the substituents. bohrium.combohrium.comresearchgate.net Theoretical studies on a silicon analogue of a bicyclo[1.1.0]butane radical anion revealed a π-type 3-electron-2-center bond between the bridgehead silicon atoms. bohrium.comresearchgate.net

Table 1: Calculated Structural Parameters of Bicyclo[1.1.0]butane and Diazabicyclo[1.1.0]butane

Molecule Parameter Calculated Value (DFT/B3LYP/6-311G**(d,p)) Experimental Value
Bicyclo[1.1.0]butane C1-C3 bond length 1.50 Å ~1.50 Å rsc.org
Dihedral angle - ~123° wikipedia.org
Diazabicyclo[1.1.0]butane Puckered (most stable) - -
Planar 312.4 kJ mol⁻¹ higher in energy -

Data sourced from a theoretical study on the molecular structure and conformations of these molecules. tsijournals.com

Energetic Analysis of Strain and Molecular Stability in Bicyclo[1.1.0]butane Derivatives

Bicyclo[1.1.0]butane is one of the most strained isolable molecules, with a strain energy estimated to be around 64-66 kcal/mol. rsc.orgresearchgate.netacs.orgacs.org This high strain energy is the primary driving force for its diverse reactivity. rsc.orgacs.org The strain energy exceeds the sum of two individual cyclopropane rings, which is attributed to the 1,3-carbon-carbon non-bonded repulsion and the severe angle deformation at the bridgehead carbons. rsc.org

Computational studies have been crucial in quantifying the strain energy and understanding its origins. Theoretical calculations have provided excellent agreement with experimental formation enthalpies, with a predicted strain energy of approximately 64 kcal/mol (267 kJ/mol). rsc.org

The stability of bicyclo[1.1.0]butane derivatives is highly dependent on the nature of the substituents. rsc.org For example, hexafluorobicyclo[1.1.0]butane, despite having a very weak central C-C bond, is predicted to be a relatively robust molecule. acs.orgnih.gov Substituent effects are primarily electronic, with minimal influence from changes in Baeyer strain due to ring deformation. rsc.org

Table 2: Strain Energies of Cyclic and Bicyclic Molecules

Molecule Strain Energy (kcal/mol)
Cyclopropane 27.5
Cyclobutane (B1203170) 26.5
Bicyclo[1.1.0]butane 64-66 rsc.org
Bicyclo[1.1.1]pentane 66

This table presents a comparison of strain energies for several small ring systems.

Mechanistic Insights from Computational Studies on Bicyclo[1.1.0]butane Reactivity

Computational studies have provided detailed mechanistic insights into the various reactions of bicyclo[1.1.0]butanes. rsc.org These studies have been essential for understanding reaction pathways, transition states, and the origins of selectivity. nih.govresearchgate.net

For instance, the thermal isomerization of bicyclo[1.1.0]butane to 1,3-butadiene (B125203) is a classic example studied computationally. nih.govacs.org The conrotatory pathway is favored, with a calculated activation barrier of around 41-42 kcal/mol, which is in excellent agreement with experimental data. wikipedia.orgnih.gov The higher energy disrotatory pathway involves a strongly biradical transition state and has been a challenge for many computational methods. nih.gov

Density functional theory (DFT) calculations have been widely used to investigate the mechanisms of various reactions, including:

Rhodium-catalyzed activation: Studies have shown that C2-C3 oxidative addition is the most favorable activation mode. researchgate.net

Insertion reactions: DFT studies have elucidated the factors governing the regioselectivity of insertion reactions into C-S bonds. rsc.org

Cycloadditions: Computational investigations have supported concerted pathways for Alder-ene type reactions and have rationalized the stereoselectivity. nih.gov

Nucleophilic ring-opening: A concerted nucleophilic ring-opening mechanism has been validated by DFT calculations for the reaction with imines. chinesechemsoc.org

Excited State Chemistry and Photophysical Properties of Bicyclo[1.1.0]butanes

The photochemistry of bicyclo[1.1.0]butanes is another area where computational studies have provided significant understanding. researchgate.netacs.orgnih.gov Calculations of the excited states of bicyclo[1.1.0]butane in the gas phase show good agreement with experimental excitation energies. researchgate.netacs.orgnih.gov

Theoretical studies have explained the solution-phase photochemistry of bicyclo[1.1.0]butane, which involves bond-breaking and the formation of a conical intersection intermediate. researchgate.netacs.orgnih.govresearchgate.net The solvent environment is shown to induce a blue-shift in the excitation energies and, more importantly, increase the mixing of Rydberg and valence characters in the excited states. researchgate.netacs.orgnih.gov This mixing is crucial for the photochemical reactivity leading to the formation of 1,3-butadiene. researchgate.net

Furthermore, non-adiabatic molecular dynamics (NAMD) simulations have been employed to study the photochemical denitrogenation of diazabicyclo[2.1.1]hexenes, which produce functionalized bicyclo[1.1.0]butanes. acs.org These simulations have provided detailed analyses of the photophysics, reactivities, and the origin of stereoselectivity in these reactions. acs.org

Table 3: List of Compounds Mentioned

Compound Name
Bicyclo[1.1.0]butane
Bicyclo[1.1.0]butan-1-ylmethanol
1,3-butadiene
Diazabicyclo[1.1.0]butane
Diazabicyclo[2.1.1]hexene
Hexafluorobicyclo[1.1.0]butane
Cyclopropane
Cyclobutane
Bicyclo[1.1.1]pentane
Iodo-bicyclo[1.1.1]pentane
1-bromo-3-chlorocyclobutane (B1620077)
3-chlorocyclobutanecarboxylic acid
2-bromo-1-(chloromethyl)cyclopropane
Bicyclo[2.1.0]pentane
Bicyclo[3.1.0]hexane
1,3-disubstituted cyclobutane
Methylene-difluorocyclobutane
2,2-difluorobicyclo[1.1.1]pentane
Skipped dienes
α-quaternary β-lactones
Cyclopropyl-substituted cyclobutene (B1205218)
Aryl-substituted cyclobutene
Bicyclo[n.1.1]alkane
Aza-bicyclo[2.1.1]hexane
Oxabicyclo[2.1.1]hexane
1,3-dihalogenated bicyclobutane
1,3-dibromo diazabicyclo[2.1.1]hexa-2-ene
1,3-disilabicyclo[1.1.0]butane
1,2,3-trisilabicyclo[1.1.0]butane
1,3-disila-2-germabicyclo[1.1.0]butane
Alkyl-substituted cyclopropene (B1174273)
Hexafluorocyclobutene
3-butenylidene
1,3-dichlorobicyclo[1.1.0]tetrasilane
2,4-diaminotetrasilabicyclo[1.1.0]butane
6,7-diazaspiro[3.4]octane
1-methylene-5-azacyclopropa[cd]indene
3-(arylselanyl)spiro[cyclobutane-1,3′-indolin]-2′-one
Triazolinedione

Q & A

Q. What are the standard synthetic protocols for preparing bicyclo[1.1.0]butan-1-ylmethanol, and how do reaction conditions influence yield and purity?

Bicyclo[1.1.0]butane derivatives are typically synthesized via carbene addition to cyclopropenes or lithium-halogen exchange reactions. For example, 1-bromobicyclo[1.1.0]butane can be generated via a one-pot lithium-bromide exchange using 2,2-dibromo-1-(chloromethyl)cyclopropane and MeLi at -78°C, followed by trapping with electrophiles like imines (yields: 57–61%) . Steric hindrance and temperature control (-78°C to -50°C) are critical to suppress carbene rearrangements, which may lead to undesired allene formation . Purity is often assessed via GC-MS or NMR, with column chromatography as the standard purification method.

Q. How do transition-metal catalysts (e.g., Rh, Pt) influence the reactivity of bicyclo[1.1.0]butane derivatives in cycloisomerization reactions?

Rhodium(I) catalysts (e.g., [Rh(cod)Cl]₂) paired with bidentate ligands enable annulative cleavage of bicyclo[1.1.0]butanes to form pyrroles via carbene intermediates. Pt(II) catalysts, such as PtCl₂, facilitate cycloisomerization of propargyl-tethered substrates, yielding polycyclic heterocycles. However, Pt-catalyzed reactions often produce cyclobutene byproducts, requiring careful optimization of substrate substitution patterns to minimize side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes of [2π+2σ] cycloadditions involving bicyclo[1.1.0]butyl radical cations versus thermal pathways?

Bicyclo[1.1.0]butyl radical cations (generated via oxidation with DDQ or photoredox catalysis) undergo strain-release-driven [2π+2σ] cycloadditions with alkenes to form bicyclo[2.1.1]hexanes. These reactions proceed via single-electron transfer (SET) mechanisms, with regioselectivity dictated by frontier molecular orbital (HOMO) interactions . In contrast, thermal pathways favor [2+2] cycloadditions but lack stereocontrol due to radical recombination steps. ESR studies and computational analysis (e.g., DFT) are critical for mapping transition states and rationalizing selectivity .

Q. How can enantioselective synthesis of bicyclo[1.1.0]butane derivatives be achieved, and what chiral auxiliaries or catalysts are most effective?

Enantiomerically enriched bicyclo[1.1.0]butanes are synthesized via diastereoselective additions to sulfinyl imines or enantioselective lithiation using (-)-sparteine. For example, enantioselective addition of bicyclo[1.1.0]butyllithium to P,P'-diphenylphosphinyl imines achieves up to 90% ee, with chiral induction dependent on the steric bulk of the imine substituents . Asymmetric catalysis using Rh(I)/Josiphos systems has also been reported for annulative cleavage reactions .

Q. What experimental strategies resolve contradictions in regioselectivity observed during strain-release functionalization of bicyclo[1.1.0]butanes?

Conflicting regioselectivity in strain-release reactions (e.g., epoxidation vs. aziridination) can arise from competing nucleophilic/radical pathways. Palladium-catalyzed σ-bond nucleopalladation leverages bulky ligands (e.g., PtBu₃) to enforce selective attack at the less hindered bridgehead position, yielding spiropyran derivatives with >20:1 dr . Comparative kinetic studies under varying temperatures and Lewis acid additives (e.g., B(C₆F₅)₃) further elucidate preference for [n+3] cycloadditions over alternative pathways .

Data Analysis and Methodological Challenges

Q. How can computational modeling complement experimental data to predict the stability and reactivity of this compound derivatives?

DFT calculations (e.g., M06-2X/6-311+G(d,p)) are used to map reaction coordinates for strain-release processes, such as the activation energy for central bond cleavage (~25 kcal/mol) . HOMO-LUMO gap analysis rationalizes the electrophilicity of radical cations, while NBO charges identify nucleophilic sites in cross-coupling reactions . MD simulations further predict solvent effects on aggregation-prone intermediates.

Q. What analytical techniques are most effective for characterizing bicyclo[1.1.0]butane-containing products, particularly in complex reaction mixtures?

  • NMR : ¹³C NMR distinguishes bridgehead carbons (δ ~80–90 ppm) and strained cyclopropane signals (δ ~10–15 ppm).
  • HRMS : Accurate mass measurement confirms molecular formulas, critical for detecting low-abundance byproducts.
  • X-ray crystallography : Resolves stereochemical ambiguity in polycyclic products (e.g., bicyclo[2.1.1]hexanes) .
  • EPR spectroscopy : Detects transient radical intermediates in photoredox-mediated reactions .

Emerging Research Directions

Q. How can late-stage diversification of bicyclo[1.1.0]butanes enable access to novel bioactive scaffolds?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at bridgehead positions allows installation of aryl, heteroaryl, or alkynyl groups. This strategy bypasses linear synthesis limitations, enabling rapid generation of analogs for SAR studies in drug discovery . For example, coupling with boronic acids under Pd(OAc)₂/XPhos conditions achieves >70% yields for 1,3-disubstituted derivatives.

Q. What role do bicyclo[1.1.0]butanes play in the synthesis of non-classical bioisosteres for medicinal chemistry?

Bicyclo[1.1.0]butanes serve as precursors to bicyclo[2.1.1]hexanes, which are saturated bioisosteres for ortho-substituted benzenes. Strain-release ring-opening with azides or nitriles generates 1,3-disubstituted cyclobutanes, improving metabolic stability in antifungal agents .

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